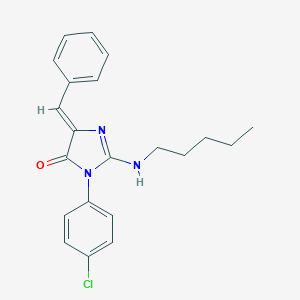
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It is commonly referred to as CLPIM and belongs to the class of imidazolone derivatives.
Mecanismo De Acción
The mechanism of action of CLPIM involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In addition, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and physiological effects:
CLPIM has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Furthermore, it has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. In addition, CLPIM has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CLPIM is its potent anti-inflammatory and anti-tumor activities. It has been found to be effective in various animal models of inflammation and cancer. Furthermore, it has a low toxicity profile and is well tolerated in animal models. However, one of the limitations of CLPIM is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for CLPIM research. One of the main areas of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and anti-diabetic effects. Furthermore, there is a need for clinical trials to evaluate the safety and efficacy of CLPIM in humans. Finally, there is a potential application of CLPIM in the treatment of viral infections such as COVID-19, which warrants further investigation.
Conclusion:
In conclusion, CLPIM is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities and has a low toxicity profile. However, further research is needed to elucidate its molecular mechanisms of action and to develop novel formulations and delivery methods to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of CLPIM involves the reaction of 4-chlorobenzaldehyde with pentylamine in the presence of acetic acid as a catalyst. The resulting product is then subjected to a condensation reaction with glycine to form the final product, CLPIM. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CLPIM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, CLPIM has been found to have a potential application in the treatment of diabetes and obesity.
Propiedades
Fórmula molecular |
C21H22ClN3O |
|---|---|
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one |
InChI |
InChI=1S/C21H22ClN3O/c1-2-3-7-14-23-21-24-19(15-16-8-5-4-6-9-16)20(26)25(21)18-12-10-17(22)11-13-18/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,24)/b19-15- |
Clave InChI |
XFFCOFZJNYKZSH-CYVLTUHYSA-N |
SMILES isomérico |
CCCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)Cl |
SMILES |
CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl |
SMILES canónico |
CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295875.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
